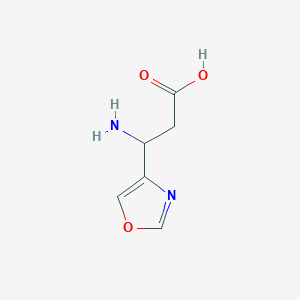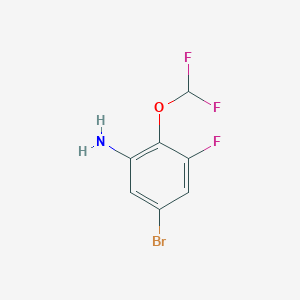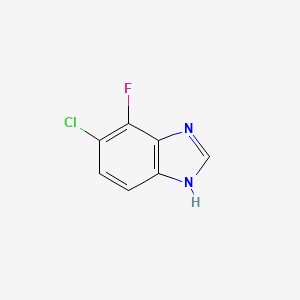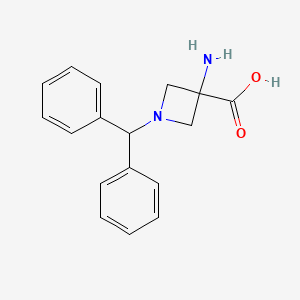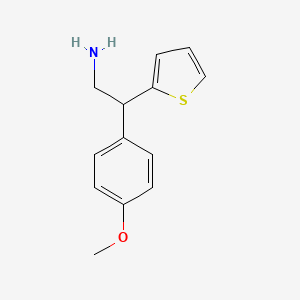![molecular formula C20H31N5O5Si B12863142 (R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, a morpholine ring, and a nitro group, making it a subject of interest for chemists and biologists alike.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyldimethylsilyl group: This step involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride under basic conditions.
Formation of the morpholine ring: This can be synthesized through a nucleophilic substitution reaction.
Nitro group introduction: This step involves nitration using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the corresponding hydroxyl compound.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Cyclization: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction of nitro group: Formation of the corresponding amine.
Deprotection of tert-butyldimethylsilyl group: Formation of the hydroxyl compound.
Cyclization: Formation of more complex cyclic structures.
科学的研究の応用
®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Used in the development of new materials with unique properties.
作用機序
The exact mechanism of action of ®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and morpholine ring are likely involved in these interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
®-tert-Butyl methyl (pyrrolidin-3-yl)carbamate: A related compound with a similar pyrrolidine ring structure.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and biological applications.
Uniqueness
®-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, morpholine ring, and tert-butyldimethylsilyl group sets it apart from other similar compounds, making it a valuable tool in research and development.
特性
分子式 |
C20H31N5O5Si |
|---|---|
分子量 |
449.6 g/mol |
IUPAC名 |
tert-butyl-dimethyl-[(3R)-1-(2-morpholin-4-yl-6-nitro-[1,3]oxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-yl]oxysilane |
InChI |
InChI=1S/C20H31N5O5Si/c1-20(2,3)31(4,5)30-14-6-7-24(13-14)18-15(25(26)27)12-16-17(21-18)22-19(29-16)23-8-10-28-11-9-23/h12,14H,6-11,13H2,1-5H3/t14-/m1/s1 |
InChIキー |
CDEICKIEUXKALL-CQSZACIVSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCN(C1)C2=NC3=C(C=C2[N+](=O)[O-])OC(=N3)N4CCOCC4 |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(C1)C2=NC3=C(C=C2[N+](=O)[O-])OC(=N3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


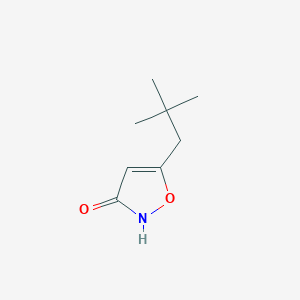
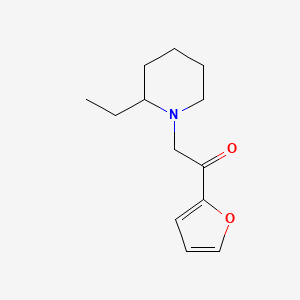
![2,4-Dibromobenzo[d]oxazole](/img/structure/B12863077.png)


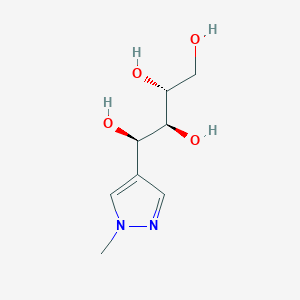
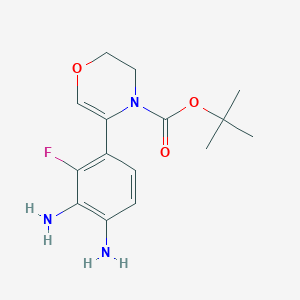
![N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12863087.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-chloro-4,5-dimethoxybenzoate](/img/structure/B12863093.png)
